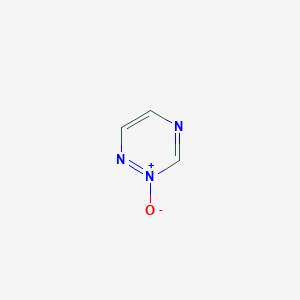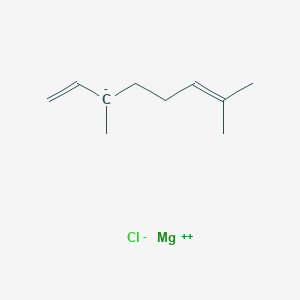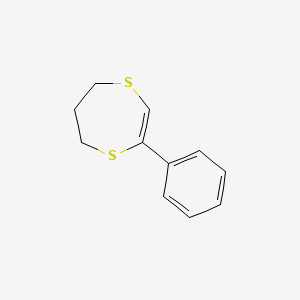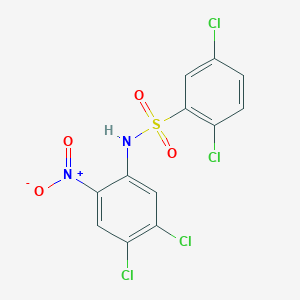![molecular formula C14H15NO2S B14601421 Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide CAS No. 60264-30-4](/img/structure/B14601421.png)
Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a sulfinyl group and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide typically involves the reaction of pyridine N-oxide with a sulfinylating agent in the presence of a catalyst. One common method includes the use of Grignard reagents to introduce the sulfinyl group, followed by oxidation to form the sulfinyl oxide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Palladium or copper catalysts, often in the presence of ligands and under inert atmospheres.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine N-oxide: Lacks the sulfinyl and 4-methylphenyl groups, making it less complex and with different reactivity.
2-Methylpyridine: Similar pyridine ring structure but without the sulfinyl and 4-methylphenyl groups.
4-Methylsulfinylpyridine: Contains a sulfinyl group but lacks the 4-methylphenyl group.
Uniqueness
Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide is unique due to the presence of both the sulfinyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
60264-30-4 |
|---|---|
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
2-[1-(4-methylphenyl)ethylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-8-13(9-7-11)12(2)18(17)14-5-3-4-10-15(14)16/h3-10,12H,1-2H3 |
Clé InChI |
CLJYDTOMBBIAHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)S(=O)C2=CC=CC=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)


![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)




![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)



